Cas no 180323-35-7 (Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI))

Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI), is a chiral cyclopentane derivative featuring a carbamate-protected amino group at the 3-position. Its stereospecific (1R-trans) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The phenylmethoxycarbonyl (Cbz) group provides selective protection for the amine functionality, facilitating further synthetic modifications. This compound’s rigid cyclopentane backbone contributes to structural stability, while its functional groups enable versatile reactivity in peptide coupling and organocatalysis. Its well-defined stereochemistry and protective group compatibility make it a reliable building block for complex molecule construction in medicinal chemistry and fine chemical synthesis.
Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI) structure
180323-35-7 structure
Product Name:Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI)
CAS No:180323-35-7
MF:C14H17NO4
MW:263.289084196091
CID:6178259
Update Time:2025-06-07

Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • (1R,3R)-3-Benzyloxycarbonylamino-cyclopentanecarboxylic acid
    • Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI)
    • Inchi: 1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12-/m1/s1
    • InChI Key: DEHMZYGMZLWARX-VXGBXAGGSA-N
    • SMILES: [C@@H]1(C(O)=O)CC[C@@H](NC(OCC2=CC=CC=C2)=O)C1

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 474.4±44.0 °C(Predicted)
  • pka: 4.62±0.40(Predicted)

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Additional information on Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI)

Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI): A Comprehensive Overview

Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI), with the CAS number 180323-35-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, characterized by its cyclopentane ring and an amide functional group, has garnered attention due to its potential applications in medicinal chemistry and synthetic biology.

The structure of Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI) features a chiral center at the (1R-trans) position, which is crucial for its biological activity and pharmacological properties. The presence of a phenylmethoxy carbonyl group further enhances its chemical reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of novel bioactive compounds derived from cyclopentanecarboxylic acid derivatives. These compounds have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The amide linkage in Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI) plays a pivotal role in modulating biological activity by influencing receptor binding and metabolic stability.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The cyclopentane ring provides a rigid framework that can be modified to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic clearance. Additionally, the amide group offers a site for further functionalization, allowing chemists to tailor the molecule for specific biological targets.

Recent studies have highlighted the importance of chirality in drug design. The (1R-trans) configuration of Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI) has been found to enhance binding affinity to certain receptors while minimizing off-target effects. This specificity is critical for developing drugs with improved efficacy and reduced side effects.

The phenylmethoxy carbonyl group in this compound contributes to its chemical versatility. This moiety can participate in various chemical reactions, including nucleophilic substitution and condensation reactions, enabling the synthesis of a wide range of derivatives. Such flexibility makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.

Advances in computational chemistry have also played a significant role in understanding the behavior of Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI). Molecular modeling studies have provided insights into its interactions with biological targets at the atomic level. These insights are invaluable for designing molecules with enhanced binding affinity and selectivity.

In conclusion, Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (1R-trans)- (9CI) represents a promising compound in the realm of pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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